molecular formula C19H13N5O5 B15042150 2-[2-(2,4-dinitrophenoxy)-5-methylphenyl]-2H-benzotriazole

2-[2-(2,4-dinitrophenoxy)-5-methylphenyl]-2H-benzotriazole

Cat. No.: B15042150
M. Wt: 391.3 g/mol
InChI Key: PMFLKIFJKVKUSI-UHFFFAOYSA-N
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Description

2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound features a benzotriazole core substituted with a 2,4-dinitrophenoxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE typically involves multiple steps, starting with the preparation of the 2,4-dinitrophenoxy intermediate. This intermediate is synthesized by reacting 2,4-dinitrochlorobenzene with a suitable phenol derivative under basic conditions. The resulting product is then subjected to further reactions to introduce the benzotriazole moiety and the methylphenyl group. Common reagents used in these reactions include sodium ethoxide, acetic acid, and various catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzotriazole moiety can interact with metal ions, potentially affecting metalloprotein functions. These interactions can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H13N5O5

Molecular Weight

391.3 g/mol

IUPAC Name

2-[2-(2,4-dinitrophenoxy)-5-methylphenyl]benzotriazole

InChI

InChI=1S/C19H13N5O5/c1-12-6-8-18(16(10-12)22-20-14-4-2-3-5-15(14)21-22)29-19-9-7-13(23(25)26)11-17(19)24(27)28/h2-11H,1H3

InChI Key

PMFLKIFJKVKUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N3N=C4C=CC=CC4=N3

Origin of Product

United States

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